molecular formula C9H9FN4 B2718684 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine CAS No. 1052598-93-2

4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine

Cat. No.: B2718684
CAS No.: 1052598-93-2
M. Wt: 192.197
InChI Key: IFTULUALGFHJKE-UHFFFAOYSA-N
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Description

4-Fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine is an organic compound with the molecular formula C9H9FN4 It is characterized by the presence of a fluorine atom, a pyrazole ring, and two amine groups attached to a benzene ring

Preparation Methods

The synthesis of 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 1H-pyrazole.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the fluorine atom on the benzene ring with the pyrazole moiety. This can be achieved through a coupling reaction using appropriate catalysts and solvents.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques.

Chemical Reactions Analysis

4-Fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amine groups.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom or the amine groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways involved depend on the specific biological activity being studied. For example, in cancer research, the compound may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

4-Fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine can be compared with other similar compounds, such as:

    4-Fluoroaniline: This compound shares the fluorine atom and benzene ring but lacks the pyrazole and additional amine groups.

    1H-Pyrazole: This compound contains the pyrazole ring but lacks the benzene ring and fluorine atom.

    Benzene-1,2-diamine: This compound has the benzene ring and amine groups but lacks the fluorine atom and pyrazole ring.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-5-pyrazol-1-ylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-6-4-7(11)8(12)5-9(6)14-3-1-2-13-14/h1-5H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTULUALGFHJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C(=C2)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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